molecular formula C10H8ClN3 B2736721 6-chloro-N-phenylpyrimidin-4-amine CAS No. 69591-19-1

6-chloro-N-phenylpyrimidin-4-amine

Cat. No.: B2736721
CAS No.: 69591-19-1
M. Wt: 205.65
InChI Key: BKFCALDEHHCLSY-UHFFFAOYSA-N
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Description

6-chloro-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H8ClN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by a pyrimidine ring substituted with a chlorine atom and a phenyl group.

Scientific Research Applications

6-chloro-N-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as a GHS07, indicating that it can cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-phenylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Catalysts such as palladium or copper are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 6-chloro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine: Similar structure with an additional chlorine atom on the phenyl ring.

    6-chloro-N-(4-methylphenyl)pyrimidin-4-amine: Similar structure with a methyl group on the phenyl ring.

Uniqueness

6-chloro-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFCALDEHHCLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-(Phenylamino)pyrimidin-4-ol (253 mg, 1.35 mmol) was dissolved in neat phosphorous oxychloride (5 mL) and stirred for 3 h at 95° C. then cooled to room temperature and concentrated. The residue was poured into an ice water slurry and extracted with dichloromethane. The extract was washed saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered and the solvent evaporated to afford 6-chloro-N-phenylpyrimidine-4-amine (220 mg) which was used without further purification.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4,6-Dichloropyrimidine (1 g) and aniline (746 mg) were added to N-methylpyrolidin-2-one (20 mL) and stirred at 120° C. for 24 hours. The resultant mixture was cooled to room temperature, to which ethyl acetate (30 mL) and brine (30 mL) were added, and stirred for 30 minutes. An organic layer was separated, dried (MgSO4), filtered and then concentrated under reduced pressure. The title compound (950 mg) was obtained by silica gel column chromatography (ethyl acetate/n-hexane=1/5).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
746 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
30 mL
Type
solvent
Reaction Step Two

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